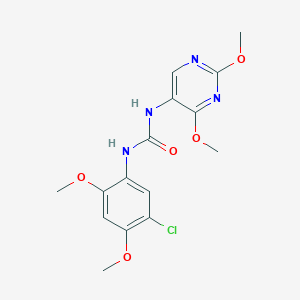

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a synthetic urea derivative featuring a 5-chloro-2,4-dimethoxyphenyl group linked via a urea bridge to a 2,4-dimethoxypyrimidin-5-yl moiety. The compound’s design reflects strategic substitutions to optimize binding affinity and selectivity, with methoxy groups enhancing solubility and chloro substituents influencing electronic properties.

Properties

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O5/c1-22-11-6-12(23-2)9(5-8(11)16)18-14(21)19-10-7-17-15(25-4)20-13(10)24-3/h5-7H,1-4H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPOOBIVSNFMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2OC)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-dimethoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Antibacterial Applications

Recent studies indicate that compounds similar to 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea exhibit promising antibacterial properties. For instance, derivatives of urea have been shown to inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Key Findings:

- Inhibition of Bacterial Growth : Research has demonstrated that urea derivatives can act against a range of Gram-positive and Gram-negative bacteria.

- Mechanism of Action : These compounds typically inhibit enzymes involved in cell wall biosynthesis or disrupt cellular processes critical for bacterial proliferation.

Anticancer Properties

The compound has garnered attention as a potential anticancer agent. Studies have shown that it can selectively inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers.

Case Studies:

- NVP-BGJ398 : A structurally related compound demonstrated significant antitumor activity in preclinical models of bladder cancer, particularly those expressing wild-type FGFR3. This underscores the potential for similar urea derivatives in cancer therapy .

- Targeting Angiogenesis : The ability to inhibit angiogenesis makes this class of compounds valuable in cancer treatment, as they can prevent tumor growth by restricting blood supply.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of urea derivatives. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Mechanism:

- Cytokine Inhibition : The compound may inhibit the signaling pathways leading to the production of inflammatory mediators, thus alleviating symptoms associated with chronic inflammatory diseases.

Comprehensive Data Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Antibacterial | Inhibition of cell wall synthesis | Effective against multiple bacterial strains |

| Anticancer | Inhibition of FGFR tyrosine kinases | Significant antitumor activity in preclinical models |

| Anti-inflammatory | Modulation of inflammatory cytokine production | Reduction in pro-inflammatory markers |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | PNU-120596 | NS-1738 |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₀ClN₅O₅ (inferred) | C₁₃H₁₃ClN₂O₄ | C₁₄H₁₀Cl₂F₃N₂O₂ |

| Molecular Weight | ~453.85 g/mol | 296.71 g/mol | 357.15 g/mol |

| Key Substituents | 2,4-Dimethoxypyrimidine | 5-Methylisoxazole | 2-Chloro-5-trifluoromethylphenyl |

| Solubility (Predicted) | Moderate (methoxy groups) | Low (hydrophobic isoxazole) | Low (trifluoromethyl group) |

Biological Activity

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment. Its mechanism of action primarily involves the inhibition of specific kinases associated with tumor growth and proliferation.

Antitumor Activity

- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in tumor cell proliferation, including the BRAF(V600E) and EGFR pathways. This inhibition leads to reduced cell viability and induces apoptosis in various cancer cell lines .

-

Case Studies :

- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents .

- Combination Therapy : When used in combination with doxorubicin, a common chemotherapy drug, this compound exhibited a synergistic effect that enhanced the overall antitumor efficacy while potentially reducing side effects associated with higher doses of doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound beyond antitumor activity:

- Anti-inflammatory Properties : Preliminary data suggest that it may also exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases .

- Antibacterial Activity : Some derivatives have shown promising antibacterial properties against Gram-positive bacteria, indicating a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-dimethoxypyrimidin-5-yl)urea?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Pyrimidine Ring Formation : Start with 2,4-dimethoxypyrimidin-5-amine as a precursor.

Urea Linkage : React the pyrimidine derivative with 5-chloro-2,4-dimethoxyphenyl isocyanate under anhydrous conditions.

Coupling Optimization : Use palladium-catalyzed cross-coupling or nucleophilic substitution in an inert atmosphere (e.g., nitrogen) to minimize hydrolysis .

- Critical Parameters : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and reaction time (12–24 hours) significantly impact yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the phenyl and pyrimidine rings. Methoxy groups show distinct singlets at δ 3.8–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 423.12).

- X-ray Crystallography : Resolves steric effects of the dimethoxy groups and urea linkage .

Q. How can researchers identify primary biological targets for this compound?

- Methodological Answer :

- Target Screening : Use α7 nicotinic acetylcholine receptor (nAChR) assays due to structural similarity to PNU-120596, a known α7 nAChR positive allosteric modulator (PAM) .

- Binding Assays : Radiolabeled competitive binding studies with H-epibatidine or fluorescence polarization for kinetic analysis.

- In Silico Docking : Compare binding poses with co-crystallized PAMs (e.g., PDB: 3SQ6) to predict interaction hotspots .

Advanced Research Questions

Q. How can contradictory efficacy data across α7 nAChR isoforms be resolved?

- Methodological Answer :

- Isoform-Specific Mutagenesis : Introduce mutations (e.g., Q57K or L119T) in receptor subunits to isolate allosteric modulation mechanisms .

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing human vs. rodent α7 nAChRs to assess species-dependent responses .

- Statistical Analysis : Apply Bayesian meta-analysis to reconcile variability in EC values from independent studies.

Q. What strategies optimize binding specificity for α7 nAChRs over other subtypes (e.g., α4β2)?

- Methodological Answer :

- Substituent Modification : Replace 2,4-dimethoxy groups on the pyrimidine with bulkier substituents (e.g., morpholine) to enhance steric selectivity .

- Pharmacophore Modeling : Map electrostatic potential surfaces to identify regions discriminating α7 from α4β2 binding pockets.

- Functional Assays : Compare potentiation ratios (e.g., fold-increase in ACh-evoked currents) across receptor subtypes .

Q. How should researchers analyze structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- SAR Table :

| Substituent (Pyrimidine) | EC (α7 nAChR) | Selectivity (α7/α4β2) |

|---|---|---|

| 2,4-Dimethoxy | 0.8 µM | 12:1 |

| 2-Methoxy-4-morpholine | 0.5 µM | 25:1 |

| 4-Cyclopropyl | 1.2 µM | 8:1 |

- Key Insights : Electron-donating groups (e.g., methoxy) enhance potency, while bulky groups improve subtype selectivity .

Q. What experimental designs address off-target effects in kinase inhibition studies?

- Methodological Answer :

- Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) or ATP-competitive probe assays (e.g., KINOMEscan) to assess selectivity across 400+ kinases .

- Counter-Screening : Test against structurally similar off-targets (e.g., JAK2 or EGFR) using IC shift assays.

- Covalent Docking : Identify reactive residues (e.g., cysteine or lysine) in kinase ATP-binding pockets to predict false positives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in cytotoxicity profiles across cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify genetic backgrounds (e.g., MCF-7 vs. HEK293) using STR profiling.

- Microenvironment Modeling : Adjust assays for hypoxia (1% O) or serum starvation to mimic in vivo conditions.

- Pathway Enrichment : RNA-seq or phosphoproteomics to identify compensatory pathways (e.g., PI3K/Akt) in resistant lines .

Notes on Evidence Usage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.